Cas no 338404-88-9 (5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione)

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic compound with potential applications in pharmaceutical research. This compound exhibits unique structural features, including a pyrimidine ring and acetyl and hydroxyethyl substituents, which may contribute to its bioactivity. Its precise structure and chemical properties make it a valuable tool for studying molecular interactions and developing novel therapeutic agents.
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione structure
338404-88-9 structure
Product Name:5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
CAS No:338404-88-9
MF:C8H10N2O4
MW:198.176002025604
MDL:MFCD00172459
CID:2859068
Update Time:2025-06-24

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione Chemical and Physical Properties

Names and Identifiers

    • 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
    • 5-acetyl-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione
    • MDL: MFCD00172459
    • Inchi: 1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14)
    • InChI Key: HDPFVEYKACDMBZ-UHFFFAOYSA-N
    • SMILES: OCCN1C(NC(C(C(C)=O)=C1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 321
  • XLogP3: -1.6
  • Topological Polar Surface Area: 86.7

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione Pricemore >>

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5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione Suppliers

Amadis Chemical Company Limited
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(CAS:338404-88-9)5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
Order Number:A1155012
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:26
Price ($):313.0
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Additional information on 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione

Introduction to 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione (CAS No. 338404-88-9)

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione, identified by its CAS number 338404-88-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This compound belongs to the pyrimidine dione class, a structural motif known for its broad spectrum of biological activities. The presence of both acetyl and hydroxyethyl substituents in its molecular framework imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structure of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione consists of a central pyrimidine ring fused with a dione moiety, which is further functionalized by an acetyl group at the 5-position and a 2-hydroxyethyl group at the 1-position. This specific arrangement of functional groups allows for diverse chemical transformations, including nucleophilic additions, condensation reactions, and cyclization processes. Such reactivity is highly advantageous in synthetic chemistry, enabling the facile construction of more complex molecules.

In recent years, there has been growing interest in pyrimidine derivatives due to their demonstrated efficacy in various biological assays. The 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione scaffold has been explored as a potential lead compound in the search for new drugs targeting inflammatory diseases, infectious disorders, and even certain types of cancer. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for further pharmacological investigation.

One of the most compelling aspects of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to design derivatives with enhanced binding affinity and improved pharmacokinetic profiles. For instance, modifications at the hydroxyethyl substituent have been shown to modulate solubility and metabolic stability, critical factors for drug development. Similarly, variations in the acetyl group have allowed for fine-tuning of biological activity across different therapeutic areas.

The synthesis of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps often include condensation reactions between appropriate precursors followed by functional group transformations such as acetylation and hydroxyethylation. Advances in synthetic methodologies have further streamlined these processes, enabling higher yields and purities suitable for preclinical studies.

Recent studies have begun to elucidate the mechanistic aspects of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione interactions with biological targets. Computational modeling has played a crucial role in predicting binding modes and identifying key residues involved in drug-receptor interactions. These insights have guided experimental efforts to optimize lead compounds into more effective therapeutic agents. Additionally, biochemical assays have provided evidence for the compound's ability to modulate specific enzymatic pathways relevant to disease progression.

The potential applications of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione extend beyond traditional small-molecule drug development. Its structural features make it an attractive building block for peptidomimetics and other biopharmaceuticals designed to mimic natural bioactive molecules. Such applications are particularly relevant in the treatment of neurological disorders where protein-protein interactions play a central role.

As research continues to uncover new therapeutic targets and mechanisms of action, 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is poised to remain at the forefront of medicinal chemistry innovation. Its unique combination of structural flexibility and biological activity ensures that it will continue to be a valuable tool for scientists seeking to develop next-generation therapeutics. With ongoing advancements in synthetic chemistry and computational biology, 5-acetyl-1-(2-hydroxyethyl)-2(4 H),3-pyrimidindionone (CAS No: 338404-88-9) will undoubtedly contribute significantly to future breakthroughs in drug discovery.

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Amadis Chemical Company Limited
(CAS:338404-88-9)5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
A1155012
Purity:99%
Quantity:1g
Price ($):313.0
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